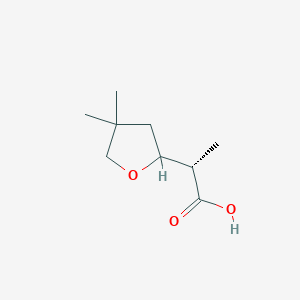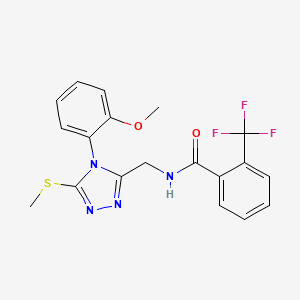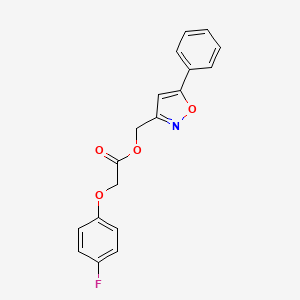
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid, also known as DMOPA, is a chemical compound that belongs to the family of amino acids. It is a chiral molecule that has two enantiomers, (S)-DMOPA and (R)-DMOPA.
作用機序
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a precursor to the neurotransmitter dopamine. It is converted to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC) and then to dopamine by the enzyme dopamine decarboxylase (DDC). Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, leading to improved motor function and decreased symptoms of Parkinson's disease. It has also been shown to improve mood and reduce symptoms of depression and anxiety disorders.
実験室実験の利点と制限
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a useful tool for studying the role of dopamine in the brain. It can be used to increase dopamine levels in animal models and study the effects on behavior and physiology. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable dopamine levels over time.
将来の方向性
There are several potential future directions for research on (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of interest is the use of this compound as a potential treatment for other neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more stable analogs of this compound that can maintain stable dopamine levels over a longer period of time. Finally, there is interest in studying the effects of this compound on other neurotransmitters and their potential therapeutic applications.
合成法
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another method is the reaction of an aldehyde with a ketone in the presence of a Lewis acid catalyst. This compound can also be synthesized by the reaction of an aldehyde with an epoxide in the presence of a base.
科学的研究の応用
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease. This compound has also been studied for its potential use as a neurotransmitter precursor in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)
![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)
![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)
![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)

![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)


![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)
